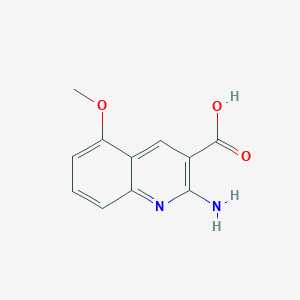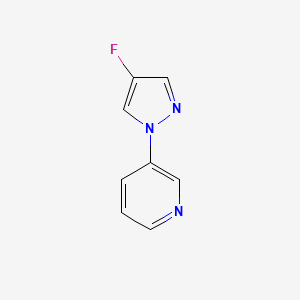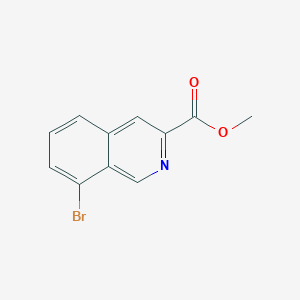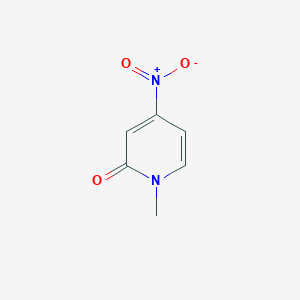
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is a chemical compound that features both an oxirane (epoxide) ring and a pyrrolidinone ring. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one typically involves the reaction of a vinylpyrrolidinone derivative with an epoxide. One common method involves the use of epichlorohydrin as the epoxide source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the vinylpyrrolidinone.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Diols with hydroxyl groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a curing agent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s interaction with molecular targets and pathways can result in the modulation of cellular processes, which is the basis for its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in the synthesis of biologically active molecules.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
Uniqueness
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is unique due to its combination of an oxirane ring and a vinylpyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry and a valuable compound in various industrial applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-ethenyl-3-(oxiran-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-10-4-3-7(9(10)11)5-8-6-12-8/h2,7-8H,1,3-6H2 |
Clé InChI |
MEHRLUJWKVIMJQ-UHFFFAOYSA-N |
SMILES canonique |
C=CN1CCC(C1=O)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


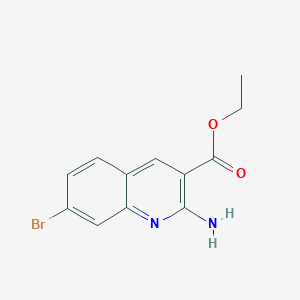

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
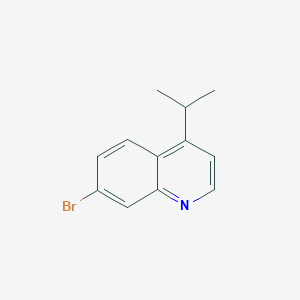
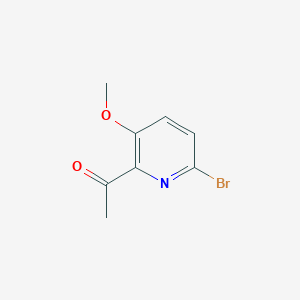
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
